
Hydrocortone phosphate; Physiocortison
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrocortisone sodium phosphate is a synthetic corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. It is a water-soluble form of hydrocortisone, making it suitable for intravenous administration. This compound is commonly used in the treatment of various conditions such as adrenal insufficiency, severe asthma, and allergic reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydrocortisone sodium phosphate is synthesized by reacting hydrocortisone with phosphoric acid. The process involves dissolving hydrocortisone in a suitable solvent, such as acetone, and then adding phosphoric acid to form the phosphate ester. The reaction is typically carried out under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of hydrocortisone sodium phosphate involves large-scale chemical reactors where hydrocortisone is reacted with phosphoric acid. The mixture is then subjected to purification processes, including filtration and crystallization, to obtain the final product. The purified compound is then dried and packaged for medical use .
Analyse Des Réactions Chimiques
Types of Reactions
Hydrocortisone sodium phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of hydrocortisone to its oxidized form, cortisone.
Reduction: Reduction reactions can convert cortisone back to hydrocortisone.
Substitution: Phosphate groups can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products
Oxidation: Cortisone
Reduction: Hydrocortisone
Substitution: Various hydrocortisone derivatives depending on the substituent used
Applications De Recherche Scientifique
Hydrocortisone sodium phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving cellular responses to corticosteroids.
Medicine: Extensively used in clinical research for developing treatments for inflammatory and autoimmune diseases.
Industry: Utilized in the formulation of pharmaceutical products and in the development of new drug delivery systems
Mécanisme D'action
Hydrocortisone sodium phosphate exerts its effects by binding to the glucocorticoid receptor in the cytoplasm. This receptor-ligand complex then translocates to the nucleus, where it binds to glucocorticoid response elements in the promoter region of target genes. This binding results in the modulation of gene expression, leading to anti-inflammatory and immunosuppressive effects. Key molecular targets include phospholipase A2, NF-kappa B, and other inflammatory transcription factors .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hydrocortisone acetate
- Hydrocortisone butyrate
- Prednisolone sodium phosphate
- Dexamethasone sodium phosphate
Uniqueness
Hydrocortisone sodium phosphate is unique due to its high water solubility, making it suitable for intravenous administration. This property allows for rapid onset of action, which is crucial in emergency medical situations. Additionally, its pharmacokinetic profile provides a moderate duration of action, making it effective for both acute and chronic conditions .
Propriétés
Formule moléculaire |
C21H29Na2O8P |
|---|---|
Poids moléculaire |
486.4 g/mol |
Nom IUPAC |
disodium;[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate |
InChI |
InChI=1S/C21H31O8P.2Na/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;;/h9,14-16,18,23,25H,3-8,10-11H2,1-2H3,(H2,26,27,28);;/q;2*+1/p-2/t14?,15?,16?,18?,19-,20-,21-;;/m0../s1 |
Clé InChI |
RYJIRNNXCHOUTQ-VCKUZQKMSA-L |
SMILES isomérique |
C[C@]12CCC(=O)C=C1CCC3C2C(C[C@]4(C3CC[C@@]4(C(=O)COP(=O)([O-])[O-])O)C)O.[Na+].[Na+] |
SMILES canonique |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COP(=O)([O-])[O-])O)C)O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


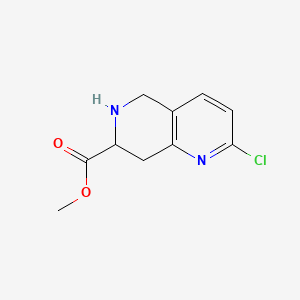
![Tert-butyl 3-[[(2-amino-3-methylbutanoyl)-cyclopropylamino]methyl]piperidine-1-carboxylate](/img/structure/B14780203.png)
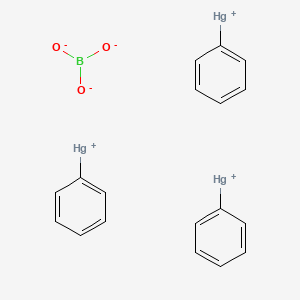
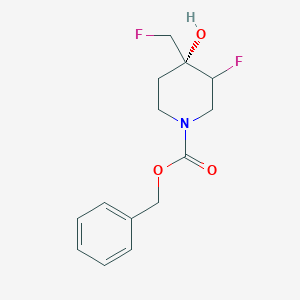
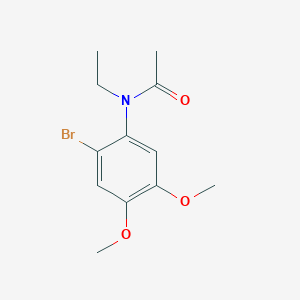

![3-[(13S)-3-hydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-15-yl]-N-(5-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B14780231.png)

![2-Tert-butoxycarbonyl-2,5-diazaspiro[3.4]octane-6-carboxylic acid](/img/structure/B14780246.png)


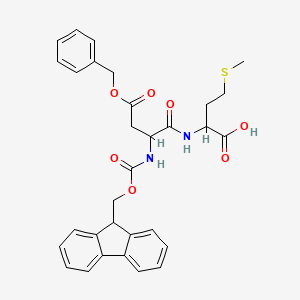
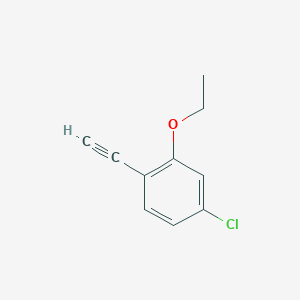
![5-[2-(Tert-butylamino)acetyl]-2-hydroxybenzaldehyde hydrochloride](/img/structure/B14780267.png)
